molecular formula C9H6BrFN2O B12341960 4-Bromo-7-fluoro-6-methoxycinnoline CAS No. 949159-94-8

4-Bromo-7-fluoro-6-methoxycinnoline

Cat. No.: B12341960
CAS No.: 949159-94-8
M. Wt: 257.06 g/mol
InChI Key: ATZAVULVPOCYJQ-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-6-methoxycinnoline is a heterocyclic compound with the molecular formula C9H6BrFN2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-6-methoxycinnoline typically involves the bromination and fluorination of cinnoline derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-6-methoxycinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
  • Oxidation can produce aldehydes or carboxylic acids.
  • Reduction can yield alcohols.

Scientific Research Applications

4-Bromo-7-fluoro-6-methoxycinnoline has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 4-Bromo-7-fluoro-6-methoxycinnoline is not well-documented. like other cinnoline derivatives, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Chlorocinnoline
  • 4-Methoxycinnoline
  • 7-Fluoro-4-chlorocinnoline

Comparison: 4-Bromo-7-fluoro-6-methoxycinnoline is unique due to the combination of bromine, fluorine, and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity in biological applications .

Properties

CAS No.

949159-94-8

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

4-bromo-7-fluoro-6-methoxycinnoline

InChI

InChI=1S/C9H6BrFN2O/c1-14-9-2-5-6(10)4-12-13-8(5)3-7(9)11/h2-4H,1H3

InChI Key

ATZAVULVPOCYJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)Br)F

Origin of Product

United States

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